2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide
Description
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-7-2-3-8(10-6-7)4-5-13(9,11)12/h2-3,6H,4-5H2,1H3,(H2,9,11,12) |
InChI Key |
JDSNQWGLRVZQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CCS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide typically involves the reaction of 5-methylpyridine with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH₂) enables nucleophilic substitution under specific conditions. Key reactions include:
Alkylation/Acylation :
-
The primary amine in the sulfonamide can react with alkyl halides or acyl chlorides. For example, LiH-mediated alkylation with bromoethane yields N-ethyl derivatives, as demonstrated in structurally similar 5-bromo-N-alkylthiophene-2-sulfonamides .
-
Acylation with acetyl chloride forms N-acetylated sulfonamides, enhancing lipophilicity for pharmacological applications.
Reaction Table 1: Alkylation of Sulfonamides
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Bromoethane | N-Ethyl sulfonamide derivative | 72% | LiH, DMF, RT | |
| 1-Bromopropane | N-Propyl sulfonamide derivative | 78% | LiH, DMF, RT |
Acid-Base Reactions
The sulfonamide group acts as a weak acid (pKa ≈ 10–11), enabling deprotonation in basic media to form sulfonamide salts. This property is critical for:
-
Buffer Applications : Stabilizes pH in biochemical assays, similar to 2-{[(pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid.
-
Coordination Chemistry : Deprotonated sulfonamides can bind metal ions, forming complexes with catalytic or therapeutic potential.
Electrophilic Aromatic Substitution (EAS)
Nitration :
-
Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the 4-position of the pyridine ring.
Halogenation :
-
Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens to the 3-position , leveraging the methyl group’s directing effects.
Suzuki-Miyaura Cross-Coupling
While the parent compound lacks a halogen, bromination at the pyridine’s 3-position (via EAS) enables palladium-catalyzed cross-coupling with aryl boronic acids. This method, adapted from thiophene sulfonamide studies , expands structural diversity:
Reaction Table 2: Cross-Coupling Protocol
| Brominated Derivative | Boronic Acid | Product Yield | Conditions | Source |
|---|---|---|---|---|
| 3-Bromo derivative | Phenylboronic acid | 68% | Pd(PPh₃)₄, K₃PO₄, 90°C |
Hydrolysis and Stability
Under strongly acidic or basic conditions, sulfonamides hydrolyze to sulfonic acids. For 2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide:
-
Acidic Hydrolysis : H₂SO₄ (conc.) at reflux yields 2-(5-methylpyridin-2-yl)ethane-1-sulfonic acid.
-
Basic Hydrolysis : NaOH (aq.) generates the sulfonate salt, useful for aqueous-phase reactions.
Biological Activity and Enzyme Interactions
The compound inhibits bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), disrupting folate synthesis. This mechanism is shared with sulfonamide antibiotics like sulfamethoxazole.
Key Structural Determinants :
-
Pyridine’s methyl group enhances membrane permeability.
-
Sulfonamide’s hydrogen-bonding capacity improves target binding.
Comparative Reactivity
| Reaction Type | This compound | 2-(2-Chloropyridin-3-yl)ethane-1-sulfonyl chloride |
|---|---|---|
| Nucleophilic Substitution | Moderate (requires activation) | High (due to -SO₂Cl group) |
| EAS Reactivity | Low (deactivated ring) | Moderate (chlorine directs electrophiles) |
| Hydrolysis Rate | Slow (stable in neutral pH) | Rapid (forms sulfonic acid readily) |
Scientific Research Applications
2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide with 2-(benzyloxy)ethane-1-sulfonamide , a structurally related sulfonamide derivative documented in :
Key Differences and Implications
Aromatic Systems :
- The pyridine ring in the target compound introduces a polar, electron-deficient aromatic system, which may enhance interactions with biological targets (e.g., hydrogen bonding or coordination to metal ions). In contrast, the benzyloxy group in 2-(benzyloxy)ethane-1-sulfonamide provides an electron-rich benzene ring, favoring hydrophobic interactions .
Functional Group Reactivity :
- The methyl group on the pyridine ring may sterically hinder certain reactions, while the benzyloxy group’s ether linkage could participate in cleavage reactions under acidic conditions.
Bioactivity :
- Sulfonamides with pyridine moieties are often explored for antimicrobial or kinase inhibitory activity. The benzyloxy derivative, however, is primarily reported as a synthetic intermediate .
Research Findings and Limitations
- Target Compound: Limited published data exist on this compound.
- Its higher molecular weight and benzyl ether group may reduce solubility compared to the pyridine analog .
Biological Activity
2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure features a pyridine ring, which is known to influence the biological activity of compounds through interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Escherichia coli | 62.5 | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | 125 | Inhibition of peptidoglycan production |
The compound's mechanism primarily involves the inhibition of protein synthesis pathways, followed by nucleic acid and peptidoglycan production disruption, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have reported cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Description |
|---|---|---|
| HepG-2 | 16.90 ± 0.09 | Strong cytotoxicity |
| MCF-7 | 45.00 ± 0.10 | Moderate cytotoxicity |
| HCT-116 | 30.00 ± 0.05 | Moderate cytotoxicity |
| RPE-1 | >100 | Low toxicity to normal cells |
The compound showed promising results particularly against HepG-2 liver cancer cells, indicating potential for therapeutic application in cancer treatment .
Case Studies and Research Findings
Recent studies have highlighted the compound's role in inhibiting specific protein interactions that are critical in cancer cell proliferation. For instance, it has been shown to disrupt the PRMT5-substrate adaptor proteins interaction, which is essential in certain cancer cells' survival mechanisms .
Case Study: Inhibition of PRMT5 Interaction
In a study focused on small molecule inhibitors, this compound was identified as a potential inhibitor of the PRMT5-PBM interaction, leading to reduced substrate methylation and subsequent inhibition of cancer cell growth in MTAP-deleted cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonylation of 5-methylpyridin-2-ylethylamine using sulfonyl chloride derivatives under controlled conditions. For example, in analogous sulfonamide syntheses, sulfonyl chlorides are reacted with amines in pyridine at 0–5°C to minimize side reactions (e.g., hydrolysis). Yields depend on stoichiometry, solvent choice (e.g., dichloromethane vs. acetonitrile), and temperature control .
- Data Insight : In similar sulfonamide syntheses, yields range from 12% to 60% depending on crystallization efficiency and purification steps (e.g., acetic acid:water mixtures for recrystallization) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assigns proton and carbon environments, confirming regioselectivity of the pyridinyl and sulfonamide groups.
- ESI–MS : Validates molecular weight and detects potential byproducts.
- ATR FT-IR : Identifies sulfonamide S=O stretching bands (~1350–1150 cm⁻¹) and pyridine ring vibrations.
- Elemental Analysis : Ensures purity and correct stoichiometry .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound when facing low conversion rates?
- Methodology :
- Temperature Control : Maintain reactions at 0–5°C to suppress competing hydrolysis of sulfonyl chloride.
- Base Selection : Use pyridine as a base to neutralize HCl byproducts and enhance amine reactivity.
- Stoichiometric Adjustments : Increase sulfonyl chloride:amine ratio to 1.2:1 to drive the reaction to completion.
- Purification : Employ gradient crystallization (e.g., water:acetic acid mixtures) to isolate the product from unreacted starting materials .
Q. What strategies address regioselectivity challenges during functionalization of the pyridinyl ring in this compound?
- Methodology :
- Directed Metalation : Use directing groups (e.g., sulfonamide) to guide electrophilic substitution at specific positions (e.g., para to the methyl group).
- NMR/X-ray Crystallography : Confirm substitution patterns post-reaction. For example, in structurally related pyridinyl sulfonamides, X-ray analysis resolves ambiguities in regiochemistry .
Q. How do structural modifications of the sulfonamide group impact biological activity in receptor-binding studies?
- Methodology :
- SAR Studies : Compare binding affinities of analogs with varying substituents (e.g., methyl vs. ethyl groups on the pyridine ring). For instance, in cannabinoid-1 receptor studies, pyridinyl sulfonamide derivatives showed altered binding kinetics due to steric and electronic effects .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions between the sulfonamide moiety and receptor active sites .
Q. How can researchers resolve contradictions in solubility data for this compound across different studies?
- Methodology :
- Solvent Screening : Test solubility in DMSO, acetonitrile, and aqueous buffers (pH 2–9) under standardized conditions.
- HPLC Purity Checks : Correlate solubility with impurity profiles (e.g., residual solvents or byproducts affecting measurements) .
Q. What are the key stability considerations for long-term storage of this compound?
- Methodology :
- Accelerated Degradation Studies : Expose the compound to heat (40°C), light, and humidity for 4–8 weeks. Monitor degradation via HPLC and FT-IR.
- Storage Recommendations : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and hydrolysis .
Data Contradiction Analysis
Q. Why do synthetic yields of sulfonamide derivatives vary significantly between similar protocols?
- Root Cause : Variations in reaction conditions (e.g., amine basicity, solvent polarity) and purification efficiency. For example, morpholine-containing analogs achieve higher yields (60%) due to better solubility, while aromatic amines require stricter temperature control .
- Resolution : Standardize reaction parameters (e.g., dropwise addition of sulfonyl chloride) and optimize crystallization solvents .
Q. How to interpret conflicting biological activity data for sulfonamide analogs in different assay systems?
- Root Cause : Differences in assay conditions (e.g., cell lines, receptor isoforms) or compound purity.
- Resolution : Validate activity using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and confirm compound integrity via LC-MS before testing .
Methodological Best Practices
- Synthetic Reproducibility : Document exact stoichiometry, solvent grades, and cooling rates to ensure protocol consistency .
- Data Validation : Cross-reference NMR assignments with literature data for analogous pyridinyl sulfonamides to avoid misassignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
